molecular formula C14H10Cl2O2 B15376963 3',4'-Dichloro-2-hydroxy-5-methylbenzophenone CAS No. 92153-17-8

3',4'-Dichloro-2-hydroxy-5-methylbenzophenone

Cat. No.: B15376963
CAS No.: 92153-17-8
M. Wt: 281.1 g/mol
InChI Key: POGCHIPMLALUQZ-UHFFFAOYSA-N
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Description

3',4'-Dichloro-2-hydroxy-5-methylbenzophenone (CAS: 92153-17-8) is a benzophenone derivative characterized by chlorine substituents at the 3' and 4' positions on the aromatic ring, a hydroxyl group at the 2-position, and a methyl group at the 5-position. Its molecular formula is C₁₄H₁₀Cl₂O₂, with a molecular weight of 192.520 g/mol .

Properties

CAS No.

92153-17-8

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(2-hydroxy-5-methylphenyl)methanone

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-5-13(17)10(6-8)14(18)9-3-4-11(15)12(16)7-9/h2-7,17H,1H3

InChI Key

POGCHIPMLALUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Biological Activity

3',4'-Dichloro-2-hydroxy-5-methylbenzophenone, commonly referred to as a benzophenone derivative, is a compound of significant interest due to its biological activity, particularly in the context of environmental and human health. This compound is often used in sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) light. However, its potential toxicological effects have raised concerns regarding its impact on aquatic ecosystems and human health.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H10Cl2O3
  • Molecular Weight : 305.14 g/mol
  • Chemical Structure : The compound features two chlorine atoms, a hydroxyl group, and a methyl group attached to a benzophenone backbone.

Toxicological Effects

Studies have shown that benzophenone derivatives, including this compound, exhibit various toxicological effects:

  • Endocrine Disruption : Research indicates that certain benzophenones can act as endocrine disruptors, interfering with hormonal functions in both humans and wildlife. The compound has been shown to affect estrogen receptor activity, potentially leading to reproductive and developmental issues in aquatic organisms .
  • Cytotoxicity : In vitro studies have demonstrated that exposure to this compound can induce cytotoxic effects in various cell lines. The compound has been linked to increased oxidative stress and apoptosis in human skin cells .
  • Genotoxicity : The compound has also been evaluated for its genotoxic potential. Studies show that it can cause DNA damage in cultured cells, raising concerns about its long-term effects on genetic material .

Environmental Impact

The environmental implications of this compound are significant:

  • Aquatic Toxicity : Research has documented the adverse effects of this compound on marine life, particularly coral reefs. It has been associated with coral bleaching and mortality at concentrations commonly found in recreational waters .
  • Bioaccumulation : The lipophilic nature of benzophenones allows them to bioaccumulate in aquatic organisms, leading to higher concentrations in the food web and potential toxicity to higher trophic levels .

Case Study 1: Coral Reef Health

A study conducted along the coasts of Taiwan examined the effects of various UV filters, including this compound, on coral health. The findings indicated that exposure to these compounds resulted in significant bleaching events and increased mortality rates among coral species .

Case Study 2: Human Cell Lines

In vitro experiments using human keratinocyte cell lines revealed that exposure to this compound led to increased levels of reactive oxygen species (ROS) and subsequent cell death. These findings suggest potential implications for skin health, particularly for individuals using products containing this compound .

Data Table

Biological ActivityEffectReference
Endocrine DisruptionAlters hormonal functions
CytotoxicityInduces apoptosis in skin cells
GenotoxicityCauses DNA damage
Aquatic ToxicityLeads to coral bleaching
BioaccumulationAccumulates in marine organisms

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Positional Isomers: Chlorine and Methyl Group Variations

2',5-Dichloro-2-hydroxy-4-methylbenzophenone (CAS: 92153-14-5)
  • Structure : Chlorine at 2' and 5' positions, hydroxyl at 2, methyl at 3.
  • Molecular Weight : 192.520 g/mol (identical to the target compound) .
  • Key Differences: The altered chlorine positions (2',5' vs. 3',4') affect electronic distribution.
2',4'-Dichloro-2-hydroxy-5-methylbenzophenone
  • Structure : Chlorine at 2' and 4' positions, hydroxyl at 2, methyl at 4.
  • Molecular Weight : 192.520 g/mol .
  • Key Differences : The 4'-chlorine substituent may sterically hinder interactions at the ortho position, altering reactivity in coupling reactions compared to the 3',4' isomer.

Table 1: Positional Isomer Comparison

Property 3',4'-Dichloro Isomer 2',5'-Dichloro Isomer 2',4'-Dichloro Isomer
CAS Number 92153-17-8 92153-14-5 Not Provided
Chlorine Positions 3',4' 2',5' 2',4'
Methyl Position 5 4 5
Molecular Weight (g/mol) 192.520 192.520 192.520

Functional Group Derivatives

4-Acetoxy-2',5'-Dichlorobenzophenone (CAS: 150347-05-0)
  • Structure : Acetylated hydroxyl group at 4, chlorines at 2' and 5'.
  • Molecular Weight : 309.14 g/mol .
  • Key Differences : Acetylation eliminates hydrogen-bonding capacity, increasing lipophilicity and stability. This derivative is less reactive in nucleophilic substitutions but may serve as a protected intermediate in synthesis.
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone
  • Structure: Acetophenone core with chlorine at 5, hydroxyl at 2, methyl at 4, and a chloroacetyl group.
  • Synthesis : Produced via Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate .
  • Key Differences: The acetophenone backbone (vs. benzophenone) reduces conjugation length, altering UV absorption properties. This compound is a precursor to benzofuranones, unlike the benzophenone-based target compound.

Table 2: Functional Group Derivatives

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications
3',4'-Dichloro-2-hydroxy-5-methylbenzophenone Benzophenone 3',4'-Cl, 2-OH, 5-Me 192.520 UV absorbers, synthesis
4-Acetoxy-2',5'-Dichlorobenzophenone Benzophenone 2',5'-Cl, 4-OAc 309.14 Protected intermediate
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone Acetophenone 5-Cl, 2-OH, 4-Me, chloroacetyl 219.07 Benzofuranone precursor

Amino-Substituted Analogues

2',5-Dichloro-2-(methylamino)benzophenone
  • Structure: Methylamino group at 2, chlorines at 2' and 5'.
  • This compound is a candidate for pharmaceutical intermediates, where the amino group enables further functionalization (e.g., amide formation) .

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